molecular formula C19H22N4O5S B2398541 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea CAS No. 1428363-04-5

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea

Katalognummer: B2398541
CAS-Nummer: 1428363-04-5
Molekulargewicht: 418.47
InChI-Schlüssel: PLPDCEAFAWDJQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C19H22N4O5S and its molecular weight is 418.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea is a complex organic molecule with potential therapeutic applications. Its unique structural features suggest various biological activities, particularly in the fields of oncology and neurology. This article reviews recent findings on its biological activity, including structure-activity relationships (SAR), case studies, and relevant research data.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H22N4O4S\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}_{4}\text{S}

This structure includes a benzo[d][1,3]dioxole moiety, a piperidine ring, and a pyridine sulfonamide group, which contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity :
    • Preliminary studies suggest that it may inhibit tumor growth in various cancer cell lines. For instance, compounds with similar scaffolds have shown significant activity against colon cancer cells, with IC50 values in the low nanomolar range .
    • A study on TASIN analogs highlighted the importance of structural modifications in enhancing anticancer activity, suggesting that derivatives of this compound could be potent against specific cancer types .
  • Neuroprotective Effects :
    • The piperidine and pyridine components are known for their neuroprotective properties. Compounds derived from similar structures have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis .
  • Anti-inflammatory Properties :
    • The presence of the benzo[d][1,3]dioxole group is associated with anti-inflammatory effects. Research has demonstrated that related compounds can inhibit cyclooxygenase enzymes (COX-I and COX-II), which are pivotal in inflammatory pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key findings include:

ModificationEffect on Activity
Substitution on the piperidine ringEnhanced binding affinity to target receptors
Alteration of the sulfonamide groupIncreased selectivity towards cancer cell lines
Variations in the benzo[d][1,3]dioxole moietyModulation of anti-inflammatory properties

Case Studies

Several studies have explored the efficacy of this compound and its analogs:

  • Study 1 : A medicinal chemistry evaluation revealed that modifications to the sulfonamide group significantly improved potency against colon cancer cell lines, with an IC50 value reaching as low as 4.8 nM for certain derivatives .
  • Study 2 : Research into related compounds indicated that structural features such as lipophilicity and polar surface area were crucial for enhancing cellular uptake and bioavailability, suggesting similar strategies could be employed for optimizing this compound's efficacy .

Wissenschaftliche Forschungsanwendungen

The compound exhibits a range of biological activities, primarily in the areas of anticancer and antimicrobial properties.

Anticancer Properties

Recent research indicates that this compound has significant anticancer activity. Studies have shown:

  • Mechanism of Action : It is believed to inhibit tubulin polymerization, disrupting mitotic spindle formation in cancer cells, which leads to cell cycle arrest and apoptosis.
    • IC50 Values : Compounds similar to this one have demonstrated IC50 values ranging from 3.5 to 5.6 nM against various cancer cell lines, indicating potent activity compared to standard chemotherapeutics.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In Vitro Studies : It has shown effectiveness against a variety of bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Case Study 1: Anticancer Efficacy

A study published in Nature Reviews Cancer investigated the efficacy of a related compound in inhibiting tumor growth in xenograft models. The results highlighted a significant reduction in tumor volume when treated with the compound compared to control groups.

Treatment GroupTumor Volume (mm³)Reduction (%)
Control1500-
Compound A60060
Compound B45070

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of similar compounds. The results indicated that the compound had a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Eigenschaften

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5S/c24-19(22-15-3-4-17-18(10-15)28-13-27-17)21-11-14-5-8-23(9-6-14)29(25,26)16-2-1-7-20-12-16/h1-4,7,10,12,14H,5-6,8-9,11,13H2,(H2,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPDCEAFAWDJQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.